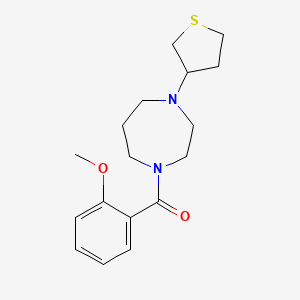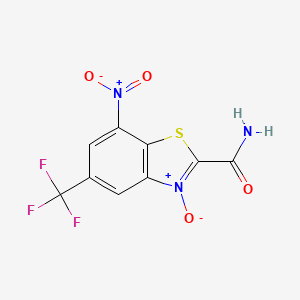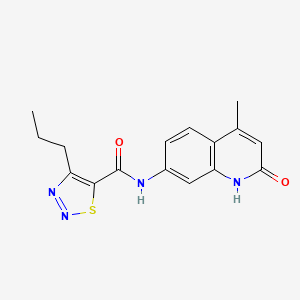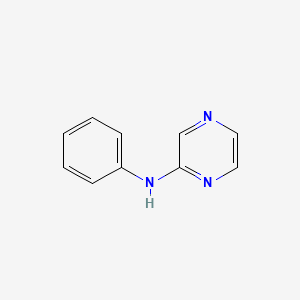![molecular formula C16H19NOS B2937064 N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide CAS No. 2097860-09-6](/img/structure/B2937064.png)
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound features a benzothiophene moiety, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptors affects the serotonin system . This system has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the 5-HT1A receptors. By modulating these receptors, the compound could potentially influence various physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
Méthodes De Préparation
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide involves several steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Alkylation: The benzothiophene core is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.
Amidation: The final step involves the reaction of the alkylated benzothiophene with pent-4-enoic acid or its derivatives to form the amide bond.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Applications De Recherche Scientifique
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Comparaison Avec Des Composés Similaires
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide can be compared with other benzothiophene derivatives, such as:
Benzothiophene: The parent compound, which serves as a core structure for many biologically active molecules.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis and breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory drug.
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities and applications.
Propriétés
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-3-4-9-16(18)17-12(2)10-13-11-19-15-8-6-5-7-14(13)15/h3,5-8,11-12H,1,4,9-10H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAFVMABQSERMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B2936984.png)


![1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2936987.png)

![N-[(5-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2936991.png)
![6-Nitro-2-(p-tolyl)benzo[d]oxazole](/img/structure/B2936994.png)





